n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide
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Overview
Description
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, reduction could produce amines, and substitution could result in a wide range of functionalized derivatives.
Scientific Research Applications
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
n-Cyclopentyl-2-(4-(4-methyl-piperazin-1-yl)-phenylamino): This compound shares a similar piperazine structure and has been studied for its biological activities.
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl): Another piperazine derivative with potential pharmaceutical applications.
Uniqueness
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide is unique due to its specific structural features, such as the cyclopentyl group and the hydroxyethyl substitution on the piperazine ring. These features may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H25N3O2 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C13H25N3O2/c17-10-9-15-5-7-16(8-6-15)11-13(18)14-12-3-1-2-4-12/h12,17H,1-11H2,(H,14,18) |
InChI Key |
YAVAJHPILIWVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CCO |
Origin of Product |
United States |
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